Butyl thioglycolate Butyl thioglycolate
Brand Name: Vulcanchem
CAS No.: 10047-28-6
VCID: VC21205474
InChI: InChI=1S/C6H12O2S/c1-2-3-4-8-6(7)5-9/h9H,2-5H2,1H3
SMILES: CCCCOC(=O)CS
Molecular Formula: C6H12O2S
Molecular Weight: 148.23 g/mol

Butyl thioglycolate

CAS No.: 10047-28-6

Cat. No.: VC21205474

Molecular Formula: C6H12O2S

Molecular Weight: 148.23 g/mol

* For research use only. Not for human or veterinary use.

Butyl thioglycolate - 10047-28-6

Specification

CAS No. 10047-28-6
Molecular Formula C6H12O2S
Molecular Weight 148.23 g/mol
IUPAC Name butyl 2-sulfanylacetate
Standard InChI InChI=1S/C6H12O2S/c1-2-3-4-8-6(7)5-9/h9H,2-5H2,1H3
Standard InChI Key SKGVGRLWZVRZDC-UHFFFAOYSA-N
SMILES CCCCOC(=O)CS
Canonical SMILES CCCCOC(=O)CS

Introduction

Physical and Chemical Properties

Butyl thioglycolate exhibits distinctive physical and chemical properties that influence its behavior in various applications and chemical reactions. These properties are essential for understanding its stability, reactivity, and handling requirements.

Physical Properties

The compound exists as a colorless liquid at room temperature with a characteristic odor reminiscent of sulfur compounds. Its physical state facilitates its incorporation into various formulations and applications.

Table 1: Physical Properties of Butyl Thioglycolate

PropertyValueReference
Physical StateColorless liquid
Molecular Weight148.22 g/mol
Boiling Point85°C-88°C
Density at 20°C1.03 g/cm³
OdorCharacteristic (sulfurous)
SolubilitySoluble in organic solvents; limited water solubility

Chemical Reactivity

The thiol group (-SH) in butyl thioglycolate confers significant reactivity to the molecule, making it particularly useful in reactions involving disulfide bond cleavage. The compound's reactivity pattern is dominated by the nucleophilic character of the sulfur atom and the oxidative potential of the thiol group.

Synthesis and Production Methods

Butyl thioglycolate is produced through specific synthetic routes, with esterification being the predominant industrial method. The manufacturing process has been optimized to enhance yield and purity while minimizing the formation of unwanted by-products.

Laboratory Synthesis

In laboratory settings, butyl thioglycolate is typically synthesized through the esterification of thioglycolic acid with butanol. This reaction is generally catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction proceeds under reflux conditions to drive the equilibrium toward product formation.

The general reaction can be represented as:

HSCH₂COOH + CH₃(CH₂)₃OH → HSCH₂COO(CH₂)₃CH₃ + H₂O

Industrial Production

Industrial production of butyl thioglycolate follows similar chemical principles but employs continuous processes to maximize efficiency and yield. The reaction conditions are carefully controlled to ensure complete conversion and minimal formation of impurities. Recent advancements in catalyst technology have improved the efficiency of industrial production methods.

One industrial approach involves the reaction of monochloro acetic acid derivatives with sodium thiosulfate, followed by esterification with butanol, as indicated in patent literature . This process offers improved yields compared to traditional methods.

Chemical Reactions and Mechanism of Action

Butyl thioglycolate participates in various chemical reactions, making it versatile in different applications. Understanding these reactions is crucial for optimizing its use in industrial and cosmetic formulations.

Key Reaction Types

Butyl thioglycolate undergoes several important reaction types:

Oxidation Reactions

The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction Reactions

Although less common, butyl thioglycolate can be reduced using strong reducing agents such as lithium aluminum hydride, affecting the thiol and ester functionalities differently.

Nucleophilic Substitution

The thiol group can act as a nucleophile in substitution reactions, particularly with alkyl halides and other electrophilic centers.

Mechanism in Hair Care Products

In hair care applications, butyl thioglycolate functions through a specific mechanism involving disulfide bond cleavage in hair keratin proteins. The thiol group attacks the disulfide bonds in hair proteins, breaking them and allowing for restructuring of the hair shape. After reshaping, an oxidizing agent is applied to reform the disulfide bonds in the new configuration.

This mechanism is critical in permanent wave solutions and hair straightening products, where altering the tertiary structure of hair proteins is essential for achieving the desired effect.

Applications and Uses

Butyl thioglycolate has found applications across multiple industries, with particular significance in cosmetics, chemical synthesis, and industrial processing.

Cosmetic and Personal Care Applications

The most prominent use of butyl thioglycolate is in hair care formulations, specifically in:

  • Permanent wave solutions, where it helps restructure hair by breaking and reforming disulfide bonds

  • Hair straightening products that require similar chemical modifications of hair proteins

  • Depilatory creams, where it weakens hair structure to facilitate removal

Industrial Applications

In industrial settings, butyl thioglycolate serves as:

  • A plasticizer in polymer formulations, particularly in polyvinyl chloride (PVC) production

  • An adjuvant in the treatment of synthetic rubber, improving processing characteristics and final properties

  • A corrosion inhibitor in metalworking fluids, where its ability to form metal complexes provides protective properties

Research and Chemical Synthesis

In research laboratories, butyl thioglycolate is utilized as:

  • A reagent in organic synthesis, particularly for the formation of thioethers and other sulfur-containing compounds

  • A precursor in the preparation of specialized chemicals for various applications

  • A component in the development of new materials with specific properties

Study TypeObservationsReference
Acute Oral ToxicitySlightly toxic in rat studies
Ocular IrritationMinimal to severe irritant
Skin IrritationPotential irritant and sensitizer
Long-term ExposureData limited; requires further investigation

Regulatory Considerations

Due to its potential for irritation and sensitization, butyl thioglycolate is subject to concentration limits and usage restrictions in cosmetic products in many jurisdictions. Manufacturers must ensure compliance with regional regulations governing its incorporation into consumer products .

Comparison with Related Compounds

Butyl thioglycolate belongs to a family of thioglycolate compounds, each with distinct properties and applications. Understanding the similarities and differences between these compounds provides context for butyl thioglycolate's unique position within this chemical family.

Structural Relatives

Several structural relatives of butyl thioglycolate include:

  • Thioglycolic acid: The parent compound from which butyl thioglycolate is derived

  • Ammonium thioglycolate: Commonly used in permanent wave solutions

  • Calcium thioglycolate: Primarily used in depilatory formulations

  • Glyceryl thioglycolate: Another important ester used in hair care products

  • Sodium thioglycolate: Used in microbiological media and other applications

Comparative Properties

Each thioglycolate derivative exhibits unique physical and chemical properties that influence its application profile. Butyl thioglycolate's ester structure imparts distinctive solubility, reactivity, and stability characteristics compared to its ionic counterparts.

Table 3: Comparison of Butyl Thioglycolate with Related Compounds

CompoundPrimary ApplicationsKey Differentiating PropertiesReference
Butyl ThioglycolateHair care, plasticizers, rubber treatmentLiquid state, moderate reactivity, lipophilicity
Ammonium ThioglycolatePermanent wave solutionsHigher water solubility, ionic nature
Calcium ThioglycolateDepilatory creamsSolid state, higher alkalinity
Glyceryl ThioglycolateHair care productsHigher toxicity (LD₅₀ = 172 mg/kg in rats)
Sodium ThioglycolateMicrobiological mediaHigh water solubility, ionic character

Current Research and Future Perspectives

Research on butyl thioglycolate continues to evolve, with new applications and improved understanding of its properties emerging from ongoing scientific investigations.

Recent Developments

Recent research has focused on:

  • Developing more efficient synthesis routes with higher yields and fewer by-products

  • Exploring new applications in specialized polymer systems

  • Investigating potential antimicrobial properties of butyl thioglycolate derivatives

  • Optimizing formulations for improved safety and efficacy in cosmetic applications

Future Research Directions

Potential areas for future research include:

  • Development of environmentally friendly alternatives with similar functional properties

  • Investigation of structure-activity relationships to design derivatives with enhanced properties

  • Evaluation of long-term safety and environmental impact

  • Exploration of novel industrial applications leveraging the compound's unique chemical reactivity

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